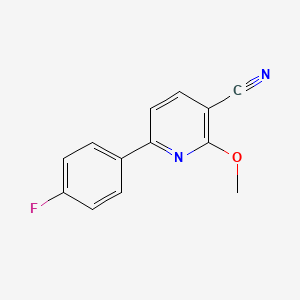
6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carbonitrile group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with 2-methoxypyridine-3-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde or 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 6-(4-Fluorophenyl)-2-methoxypyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
- 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid
- 6-(4-Fluorophenyl)-2-methoxypyridine-3-amine
Uniqueness
6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile is unique due to the combination of its fluorophenyl, methoxy, and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives.
Propriétés
Numéro CAS |
646030-10-6 |
|---|---|
Formule moléculaire |
C13H9FN2O |
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9FN2O/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3 |
Clé InChI |
STQBNKIVYOVGGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
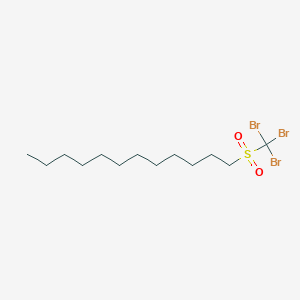
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
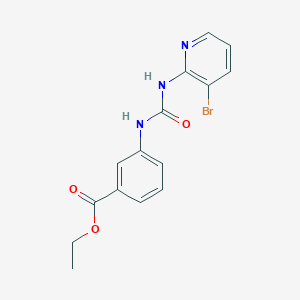
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)

![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
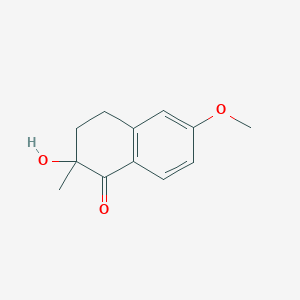
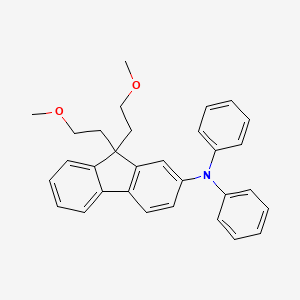
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
